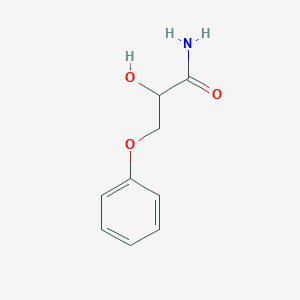

2-Hydroxy-3-phenoxypropanamide

Descripción

Contextualization within Propanamide Derivatives Chemistry

Propanamide derivatives are a class of organic compounds characterized by a three-carbon chain with an amide functional group. This structural motif is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of pharmacologically active agents. Researchers have extensively synthesized and studied propanamide derivatives for various therapeutic applications.

For instance, numerous propanamide derivatives have been investigated as potential inhibitors of enzymes or as modulators of cellular receptors. acs.orgisca.in A significant area of research involves their development as selective androgen receptor degraders (SARDs) for applications in oncology, particularly for treatment-resistant prostate cancers. acs.orgnih.gov The versatility of the propanamide structure allows for the attachment of various functional groups, leading to compounds with diverse biological activities, including anthelmintic, antibacterial, and antifungal properties. innovareacademics.in This adaptability makes the propanamide backbone a privileged scaffold in the design of novel therapeutic agents.

Significance of the Phenoxypropanamide Scaffold in Organic Synthesis

The phenoxypropanamide scaffold, which combines a phenoxy group (a benzene (B151609) ring linked via an oxygen atom) with the propanamide structure, is a key building block in the synthesis of more complex molecules, particularly heterocyclic compounds. ontosight.ai A notable application is in the intramolecular cyclization reactions to form benzoxazinones and benzoxazepinones. researchgate.net These heterocyclic systems are present in a variety of compounds developed by the pharmaceutical industry. researchgate.net

Research has demonstrated that N-hydroxy-3-phenoxypropanamides can be cyclized using reagents like polyphosphoric acid (PPA) and Lewis acids to yield these valuable heterocyclic structures. researchgate.net Furthermore, the phenoxypropanamide scaffold is integral to the synthesis of selective androgen receptor modulators (SARMs). researchgate.netnih.gov In this context, the scaffold serves as a core structure onto which other groups are added to fine-tune the molecule's interaction with the androgen receptor. researchgate.netnih.gov The presence of the phenoxy group can influence the molecule's conformation and electronic properties, which are critical for its biological function.

Overview of Research Trajectories for Hydroxy-Substituted Amides

The inclusion of a hydroxyl (-OH) group on an amide structure introduces specific chemical properties that are actively explored in research. Hydroxy-substituted amides, particularly N-hydroxy and α-hydroxy amides, are found in numerous natural and synthetic compounds and are recognized as potent proton donors and chelators for metal ions. nih.gov This functionality is exploited to control molecular geometry and intermolecular interactions. For example, studies on N-hydroxy amides within peptoid structures have shown that the hydroxy group can enforce specific backbone conformations and promote the formation of unique, sheet-like structures through hydrogen bonding. nih.gov

Furthermore, α-hydroxy amides are crucial intermediates in organic synthesis. nih.gov They serve as precursors for the synthesis of α-amino amides, which are structural components of many pharmaceutical drugs. nih.gov Research focuses on developing efficient methods for the direct amination of α-hydroxy amides, highlighting their importance as synthetic building blocks. nih.gov The hydroxyl group's ability to participate in hydrogen bonding and act as a reactive site makes hydroxy-substituted amides a versatile class of compounds for creating complex molecular architectures and compounds with specific biological activities. acs.orgscispace.com

Scope of Academic Inquiry into 2-Hydroxy-3-phenoxypropanamide

The academic inquiry specifically into this compound appears to be centered on its role as a chemical intermediate and reference compound rather than a subject of extensive independent study. It is commercially available from various chemical suppliers, which facilitates its use in synthetic chemistry. arctomsci.com

The primary context in which this compound is mentioned is as a related substance to other phenoxypropanamide derivatives that are under investigation. guidechem.com For example, research on the cyclization of N-hydroxy-3-phenoxypropanamide provides insight into the reactivity of the broader phenoxypropanamide scaffold, but does not directly investigate the 2-hydroxy variant. researchgate.net The compound's value lies in its availability as a building block for constructing more complex molecules, where the hydroxy and amide functionalities can be further reacted or modified. The lack of dedicated publications on its biological activity or unique applications suggests that its significance is currently anchored in its utility for synthetic chemistry.

Chemical Data for this compound

| Identifier | Value | Source |

| CAS Number | 710-12-3 | arctomsci.com |

| Molecular Formula | C₉H₁₁NO₃ | nih.gov |

| Molecular Weight | 181.19 g/mol | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-3-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-9(12)8(11)6-13-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBYLHAXBYNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340481 | |

| Record name | 2-Hydroxy-3-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-12-3 | |

| Record name | 2-Hydroxy-3-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 3 Phenoxypropanamide and Analogues

Direct Synthesis Approaches

Direct synthesis of 2-hydroxy-3-phenoxypropanamide and its analogues primarily revolves around the efficient formation of the amide bond and the introduction of the hydroxyl group in a controlled manner.

Amide Bond Formation Strategies for Substituted Propanamides

The construction of the propanamide backbone is a critical step in the synthesis of the target molecule. This is typically achieved through the coupling of a carboxylic acid derivative with an amine.

A common strategy involves the activation of a phenoxypropanoic acid derivative to facilitate its reaction with an amine. Various coupling reagents are employed to enhance the reactivity of the carboxylic acid. For instance, the formation of an amide bond can be achieved by reacting a carboxylic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). A related method involves the use of BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) as a coupling reagent, which can facilitate the reaction between a carboxylic acid and an amine, often in the presence of a base like triethylamine.

Another approach is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester. For example, 3-(4-hydroxyphenyl)propionic acid can be reacted with thionyl chloride to form the corresponding acid chloride, which then readily reacts with ammonia (B1221849) to yield 3-(4-hydroxyphenyl)propanamide. google.com This two-step process has been shown to be efficient, with high yields. google.com

Modern, greener approaches to amide bond formation are also being developed. These methods aim to avoid the use of traditional, often hazardous, coupling reagents. One such method involves the in-situ formation of a thioester from the carboxylic acid, which then reacts with an amine to form the amide. researchgate.netnih.gov This can be performed as a one-pot synthesis, offering advantages in terms of efficiency and reduced waste. researchgate.netnih.gov

| Starting Material | Reagents | Product | Key Features |

| 3-(4-hydroxyphenyl)propionic acid | 1. Thionyl chloride; 2. Ammonia water | 3-(4-hydroxyphenyl)propanamide | High yield, convenient post-treatment google.com |

| Carboxylic Acid | Amine, BOP, Triethylamine, CaCl2 | Amide | General coupling method |

| Carboxylic Acid | Amine, DPDTC, Co-solvent | Amide | Green chemistry approach, one-pot synthesis researchgate.netnih.gov |

Direct amidation of phenoxy-substituted carboxylic acids can also be achieved without the need for activating agents, although this often requires harsher reaction conditions such as high temperatures. khanacademy.org The direct reaction between a carboxylic acid and ammonia or an amine to form an amide is a reversible reaction, and often requires heating to drive off the water that is formed. khanacademy.org

Catalytic methods for direct amide formation have also been developed. For example, zirconium tetrachloride (ZrCl4) can catalyze the direct amidation of carboxylic acids with amines. rsc.org This method provides a more efficient alternative to uncatalyzed thermal methods.

Stereoselective Synthesis of Chiral 2-Hydroxypropanamide Scaffolds

The presence of a chiral center at the C2 position of this compound means that stereoselective synthesis is a crucial consideration for obtaining enantiomerically pure forms of the compound.

Several strategies can be employed to introduce the hydroxyl group at the C2 position in an enantioselective manner. One approach is the asymmetric reduction of a corresponding α-keto amide. However, the synthesis of the α-keto amide precursor can be challenging.

A more common and effective method is to start with a chiral precursor. For example, (S)-2-Hydroxy-3-phenylpropanoic acid is a commercially available chiral building block. medchemexpress.com This acid can be coupled with an amine using standard peptide coupling methods to yield the corresponding chiral amide. This approach ensures that the stereochemistry at the C2 position is retained from the starting material.

Biocatalytic methods offer a powerful tool for enantioselective synthesis. Enzymes such as nitrilases can convert α-hydroxynitriles to the corresponding α-hydroxy acids or amides with high enantioselectivity. researchgate.net For instance, a recombinant nitrilase has been used for the synthesis of (R)-mandelic acid amide from mandelonitrile. researchgate.net A similar enzymatic approach could potentially be developed for the synthesis of this compound. Butanediol dehydrogenases are another class of enzymes that can catalyze the asymmetric reduction of α-diketones to chiral α-hydroxy ketones, which are valuable precursors for chiral 2-hydroxy amides. fz-juelich.de

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | Coupling of (S)-2-Hydroxy-3-phenylpropanoic acid with an amine. medchemexpress.com |

| Biocatalysis | Use of enzymes to catalyze a stereoselective transformation. | Enantioselective hydrolysis of a nitrile to an amide using a nitrilase. researchgate.net |

| Asymmetric Reduction | Reduction of a prochiral ketone to a chiral alcohol. | Asymmetric reduction of an α-keto amide using a chiral catalyst. |

Precursor Synthesis and Functionalization Pathways

The synthesis of this compound can also be approached by first synthesizing a key precursor molecule, which is then further functionalized to yield the final product.

A plausible precursor is 3-phenoxy-2-oxopropanoic acid or its ester. The synthesis of such α-keto acids can be achieved through various methods. Once obtained, the keto group can be reduced to a hydroxyl group, and the carboxylic acid can be converted to an amide. The reduction of the keto group can be performed using standard reducing agents like sodium borohydride, and if stereoselectivity is desired, chiral reducing agents or catalytic asymmetric hydrogenation can be employed.

Another versatile precursor is an epoxide, such as a phenoxy-substituted glycidic ester. The epoxide ring can be opened by a nucleophile, such as ammonia, to introduce both the hydroxyl and amino functionalities. The regioselectivity of the ring-opening would be a key factor to control in this approach.

The synthesis of precursors for related molecules can provide insights. For instance, the synthesis of 2-hydroxy-4-pentynoic acid, a precursor for functionalized polylactides, has been reported starting from diethyl 2-acetamidomalonate and propargyl alcohol. researchgate.net This multi-step synthesis involves alkylation, hydrolysis, decarboxylation, diazotization, and hydroxylation. researchgate.net Such a pathway highlights the potential for complex, multi-step sequences to access functionalized hydroxy acids that can then be converted to the desired amides.

Preparation of Key Phenoxy-Substituted Aliphatic Intermediates

A crucial starting point for the synthesis of this compound is the formation of a three-carbon aliphatic chain bearing a phenoxy group. A common and versatile intermediate for this purpose is phenyl glycidyl (B131873) ether. This epoxide can be readily synthesized by reacting phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. google.comwikipedia.org The reaction proceeds via the formation of a halohydrin, which then undergoes dehydrochlorination to yield the desired phenyl glycidyl ether. wikipedia.org This intermediate is valuable as the epoxide ring can be opened by various nucleophiles to introduce the necessary functional groups for the subsequent steps.

Alternative approaches to phenoxy-substituted intermediates include the synthesis of 2-(3-phenoxy-phenyl)-propionic acid derivatives, which can serve as precursors to the target molecule, although this would require subsequent hydroxylation at the 2-position. google.com The synthesis of such propionic acid derivatives can be achieved through multi-step sequences involving the reaction of α-(3-phenoxy-phenyl)-acetic acid diethyl ester with diethyl carbonate, followed by hydrolysis. google.com

Incorporation of Hydroxyl Groups at the C-2 Position

The introduction of a hydroxyl group at the C-2 position of the propanamide backbone is a critical step that dictates the stereochemistry of the final product. One effective strategy involves the ring-opening of the aforementioned phenyl glycidyl ether. While direct aminolysis of the epoxide would place the hydroxyl group at the C-3 position, a more controlled approach is necessary.

A plausible route involves the nucleophilic ring-opening of phenyl glycidyl ether with a cyanide source, such as potassium cyanide. This reaction would preferentially occur at the less sterically hindered terminal carbon of the epoxide, leading to the formation of a nitrile with a hydroxyl group at the C-2 position. Subsequent hydrolysis of the nitrile group would then yield the corresponding carboxylic acid, 2-hydroxy-3-phenoxypropanoic acid. This carboxylic acid is a key precursor that can be readily converted to the target amide.

Analogous syntheses of 2-hydroxy-3-phenylpropanoic acid have been reported through methods such as the diazotization of L-phenylalanine, which proceeds with retention of configuration through a double SN2 mechanism. researchgate.net While not a direct synthesis of the phenoxy analogue, this method highlights a potential stereospecific route from an amino acid precursor if a suitable phenoxy-substituted phenylalanine derivative were available.

Another approach to α-hydroxy amides is the direct amidation of α-hydroxy acids, such as lactic acid, with primary amines under solvent- and catalyst-free conditions. researchgate.net This suggests that if 2-hydroxy-3-phenoxypropanoic acid is successfully synthesized, its conversion to the corresponding amide can be achieved directly.

Derivatization of Nitrogen-Containing Moieties

The final stage in the synthesis often involves the modification of the nitrogen-containing group, particularly for the creation of analogues such as hydroxamic acids.

The conversion of the primary amide of this compound to a hydroxamic acid (N,2-dihydroxy-3-phenoxypropanamide) is a key transformation for creating certain analogues. Hydroxamic acids are typically synthesized from carboxylic acids or their derivatives, such as esters or acid chlorides, by reaction with hydroxylamine (B1172632). prepchem.com

Starting from 2-hydroxy-3-phenoxypropanoic acid, direct conversion to the hydroxamic acid can be achieved using various coupling agents to activate the carboxylic acid, followed by reaction with hydroxylamine. Alternatively, the carboxylic acid can first be converted to an ester, which can then be treated with hydroxylamine and a base to yield the hydroxamic acid. google.com The presence of the C-2 hydroxyl group may necessitate the use of protecting groups to prevent undesired side reactions during the activation or coupling steps.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. Advanced techniques such as mechanochemical synthesis and microwave-assisted protocols offer significant advantages in terms of reduced reaction times, lower energy consumption, and minimized solvent usage.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free alternative for several steps in the synthesis of this compound and its analogues. For instance, the synthesis of N-aryl amides has been achieved through mechanochemical C-N cross-coupling between O-pivaloyl hydroxamic acids and aryl boronic acids, mediated by a copper catalyst. google.com This demonstrates the potential of ball milling for the formation of amide bonds under solvent-free conditions. While this specific example involves the synthesis of N-aryl amides from hydroxamic acids, the principle could be adapted for the direct amidation of a carboxylic acid precursor or the synthesis of hydroxamic acids themselves.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The reaction of esters with hydroxylamine in the presence of a base to form hydroxamic acids can be significantly expedited using microwave irradiation, with reactions often completing in minutes rather than hours. cdc.govchemsynthesis.com This method has been successfully applied to a variety of esters, including those with sensitive functional groups, and has been shown to proceed without loss of stereochemical integrity. cdc.gov This makes it a particularly attractive method for the conversion of an ester of 2-hydroxy-3-phenoxypropanoic acid to the corresponding hydroxamic acid, offering high yields and purity in a fraction of the time required for conventional heating methods.

Electrosynthesis Applications

The direct electrosynthesis of this compound has not been extensively reported in scientific literature. However, the principles of electro-organic synthesis offer several plausible routes for its formation, as well as the synthesis of its analogues, by focusing on the electrochemical construction of its key functional groups: the ether linkage, the amino alcohol core, and the terminal amide. Electrosynthesis provides a sustainable and reagent-minimized alternative to traditional synthetic methods, often proceeding under mild conditions with high selectivity.

One potential electrosynthetic strategy involves the anodic oxidation of phenols to create the characteristic aryloxy ether bond. This approach could be followed by electrochemical modifications to build the propanolamide side chain. For instance, the electrochemical oxidation of a suitable phenol in the presence of a propanolamine (B44665) precursor could facilitate the formation of the ether linkage. Subsequent electrochemical amidation, a reaction that has seen significant recent development, could then be employed to complete the synthesis.

Another viable route is the electrochemical synthesis of a key intermediate, such as an amino alcohol, which can then be further functionalized. The electrosynthesis of amino alcohols has been demonstrated through various methods, including the electroreductive coupling of imines with ketones. This could provide the core structure of 2-Hydroxy-3-propanamide, which could then be reacted with a phenoxy-containing moiety.

Furthermore, the electrochemical carboxylative cyclization of allylic amines to form oxazolidinones presents an indirect but powerful method. These oxazolidinones can be readily hydrolyzed to the corresponding amino alcohols, which are precursors to this compound and its analogues. This method is particularly attractive due to its use of carbon dioxide as a C1 source, contributing to the green credentials of the synthesis.

While specific data on the electrosynthesis of this compound is not available, the general parameters for related electrochemical reactions can be summarized. The following table outlines typical conditions for key electrochemical transformations that could be applied in a potential synthesis.

| Electrochemical Transformation | Typical Anode Material | Typical Cathode Material | Typical Supporting Electrolyte | Potential Product(s) |

| Anodic Phenolic C-O Coupling | Carbon (e.g., Glassy Carbon, Graphite) | Platinum, Steel | Tetrabutylammonium salts | Aryl Ethers |

| Electroreductive Imines/Ketone Coupling | Lead, Mercury, Carbon | Platinum, Carbon | Quaternary ammonium (B1175870) salts | Amino Alcohols |

| Electrochemical Amidation | Platinum, Carbon | Platinum, Carbon | Lithium Perchlorate, Tetraalkylammonium salts | Amides |

| Carboxylative Cyclization of Allylic Amines | Platinum, Carbon | Sacrificial (e.g., Mg, Al) | Tetrabutylammonium halides | Oxazolidinones |

It is important to note that the efficiency and selectivity of these reactions are highly dependent on the specific substrate, solvent system, electrode materials, and electrical parameters (e.g., current density, potential). Further research is required to develop a complete and optimized electrosynthetic route to this compound. The exploration of such methods holds promise for the development of more sustainable and efficient manufacturing processes for this and related pharmaceutical compounds.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 3 Phenoxypropanamide

Intramolecular Cyclization Reactions

Intramolecular cyclization in 2-Hydroxy-3-phenoxypropanamide and its derivatives is a key pathway to synthesizing various heterocyclic compounds. These reactions leverage the proximity of reactive groups within the molecule to form stable ring structures.

N-substituted derivatives of this compound serve as precursors for the synthesis of multi-ring heterocyclic systems. Specifically, the intramolecular cyclization of N-hydroxy-3-phenoxypropanamide can yield 1,5-benzoxazepinones. This transformation can be facilitated by the use of polyphosphoric acid (PPA) or various Lewis acids, which promote an electrophilic aromatic substitution reaction. chemistrysteps.com In this process, the phenoxy group's aromatic ring is attacked by an electrophilic center within the propanamide chain, leading to the formation of a new seven-membered ring fused to the benzene (B151609) ring. Similarly, related precursors like N-hydroxy-2-phenoxyacetamides can undergo cyclization to form 2H-1,4-benzoxazin-3(4H)ones, which are six-membered heterocyclic rings. chemistrysteps.com

These cyclization reactions are significant as they provide a synthetic route to benzoxazinone and benzoxazepinone cores, which are structural motifs found in various biologically active molecules. The specific outcome of the reaction is dependent on the starting material and the reaction conditions employed.

The N-hydroxy moiety plays a critical role in the reactivity of these molecules. N-hydroxy substituted amides are known to be chemically unstable and are susceptible to various transformations. wikipedia.org This inherent reactivity is harnessed in cyclization reactions. The nitrogen atom, being electron-rich, and the attached hydroxyl group can participate in the formation of intermediates that facilitate ring closure. In the context of cyclization of N-hydroxy-3-phenoxypropanamide, the N-hydroxy group is integral to the formation of the heterocyclic product, participating directly in the ring-forming bond connections. chemistrysteps.com These primary N-hydroxy metabolites can be precursors to electrophilic species that are highly reactive in intramolecular processes. wikipedia.org

The mechanism of intramolecular cyclization to form lactones or related heterocycles generally involves a series of well-defined steps. The process is initiated by the nucleophilic attack of a hydroxyl group onto the electrophilic carbonyl carbon of the amide or a related functional group.

The fundamental steps for such a ring closure can be summarized as follows:

Activation : In acid-catalyzed reactions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The lone pair of electrons on the oxygen of the hydroxyl group attacks the activated carbonyl carbon. This step results in the formation of a new carbon-oxygen bond and creates a cyclic tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking hydroxyl group to another atom, often the nitrogen of the amide, to create a better leaving group.

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., an amine or water), thereby completing the ring closure.

This general mechanism, particularly the nucleophilic attack and formation of a tetrahedral intermediate, provides a framework for understanding the cyclization of this compound derivatives to form heterocyclic systems like benzoxazepinones. chemistrysteps.com The specific reagents used, such as Lewis acids, guide the reaction toward the desired cyclic product. chemistrysteps.com

Functional Group Transformations

Beyond cyclization, the functional groups of this compound can undergo independent transformations such as oxidation and reduction.

The secondary hydroxyl group in this compound is susceptible to oxidation. The presence and position of a hydroxyl group can significantly influence the rate and thermodynamics of oxidation reactions. masterorganicchemistry.com While specific studies on this compound are limited, general principles of alcohol oxidation can be applied. Reagents such as 2-Iodoxybenzoic acid (IBX) are known to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. For instance, in polyhydroxy compounds, it is possible to selectively oxidize one hydroxyl group over others based on its chemical environment and reactivity. ucalgary.ca The oxidation of the secondary hydroxyl group in this compound would yield the corresponding ketone, 2-Oxo-3-phenoxypropanamide.

Table 1: Potential Oxidation Product of this compound

| Starting Material | Functional Group | Potential Oxidizing Agent | Product |

|---|---|---|---|

| This compound | Secondary Alcohol (-CHOH) | 2-Iodoxybenzoic acid (IBX) | 2-Oxo-3-phenoxypropanamide |

Both the amide and phenoxy groups within the molecule can be targeted for reduction, although this typically requires potent reducing agents and distinct reaction conditions.

Reduction of the Amide Moiety

The amide functional group is one of the least reactive carboxylic acid derivatives and its reduction requires strong reducing agents. chemistrysteps.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for reducing secondary amides to their corresponding secondary amines. masterorganicchemistry.comucalgary.cajove.com The reaction proceeds by converting the carbonyl group (C=O) into a methylene group (-CH₂-). ucalgary.ca

The mechanism for the LiAlH₄ reduction of a secondary amide involves:

Nucleophilic attack by a hydride ion (H⁻) from LiAlH₄ on the electrophilic amide carbonyl carbon. ucalgary.cajove.com

Formation of a tetrahedral intermediate where the oxygen coordinates to the aluminum species, making it a good leaving group. ucalgary.cajove.com

The intermediate collapses, eliminating the oxygen-aluminum complex and forming a transient iminium ion. ucalgary.cajove.com

A second hydride ion rapidly attacks the iminium ion, reducing it to the final amine product. masterorganicchemistry.comucalgary.cajove.com

Catalytic hydrogenation can also reduce amides, but this method often demands high pressures and temperatures. wikipedia.org

Reduction of the Phenoxy Moiety

The phenoxy group consists of a stable aryl ether bond (Cₐᵣ-O). Cleavage of this bond via reduction is challenging. One established method is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.camasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, making it a better leaving group (a neutral phenol (B47542) molecule). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the adjacent alkyl carbon and cleaving the C-O bond to yield a phenol and an alkyl halide. ucalgary.ca

Another pathway is catalytic hydrogenolysis, which involves the cleavage of C-O bonds in the presence of a metal catalyst (e.g., Ni, Ru) and a hydrogen source. nih.govncsu.edu This process is central to lignin depolymerization, where cleavage of aryl ether linkages is crucial. nih.govncsu.edu For a molecule like this compound, this would break the ether bond to produce phenol and the corresponding propanolamide derivative. The specific products can be controlled by adjusting reaction conditions such as temperature and the choice of catalyst. nih.gov

Table 2: Potential Reduction Products of this compound

| Moiety | Reducing Agent/Method | Resulting Functional Group/Product |

|---|---|---|

| Amide | Lithium aluminum hydride (LiAlH₄) | Secondary Amine |

| Phenoxy (Aryl Ether) | HBr or HI | Phenol + Alkyl Halide |

| Phenoxy (Aryl Ether) | Catalytic Hydrogenolysis (e.g., Ni/C) | Phenol + Propanolamide derivative |

Nucleophilic and Electrophilic Substitution Reactions on Aromatic and Aliphatic Chains

The structural features of this compound allow for both nucleophilic and electrophilic substitution reactions to occur on its aromatic and aliphatic portions.

The phenoxy ring , being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution (EAS) . The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions. The outcome of these reactions is influenced by the nature of the electrophile and the reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would introduce a nitro group, a precursor for an amino group, onto the phenyl ring, significantly altering the electronic properties of the molecule.

Nucleophilic substitution reactions can occur on the aliphatic propanamide chain . The hydroxyl group at the C2 position can be a target for substitution, although it is generally a poor leaving group. Activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, would facilitate its displacement by a variety of nucleophiles. This allows for the introduction of different functional groups at this position, such as halides, azides, or other alkoxy groups.

Furthermore, the ether linkage itself, while generally stable, could potentially undergo cleavage under harsh conditions, representing another possible, albeit less common, nucleophilic substitution pathway.

Derivatization and Scaffold Modification

The this compound scaffold is a versatile template for the synthesis of a diverse range of derivatives through modifications at the amide nitrogen, the phenoxy ring, and the propanamide backbone.

Chemical Modifications at the Amide Nitrogen

The primary amide group offers a key site for derivatization. The two hydrogen atoms on the amide nitrogen can be substituted through reactions such as N-alkylation and N-acylation, leading to the formation of secondary and tertiary amides.

N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of the alkylating agent and reaction conditions can be tuned to control the degree of substitution. For example, the use of a bulky alkyl halide might favor mono-alkylation.

N-acylation with acyl chlorides or anhydrides introduces an acyl group onto the nitrogen atom, forming an imide. This modification can significantly impact the electronic and steric properties of the amide group.

Substituent Effects on Phenoxy Ring Reactivity

The reactivity of the phenoxy ring in electrophilic aromatic substitution reactions is highly dependent on the nature and position of any existing substituents. Electron-donating groups (EDGs) on the ring, such as alkyl or alkoxy groups, will further activate the ring towards electrophilic attack and enhance the ortho, para directing effect. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, will deactivate the ring, making electrophilic substitution more difficult and directing incoming electrophiles to the meta position relative to the deactivating group.

A study on the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, a structurally related scaffold, provides insights into how substituents can influence reaction yields. In this study, it was observed that the presence of either electron-donating or electron-withdrawing groups on the phenoxy ring could enhance the yields of certain reactions. nih.gov

Elaboration of the Propanamide Backbone

The propanamide backbone of this compound offers several avenues for structural modification.

The secondary hydroxyl group is a prime target for derivatization. It can undergo esterification with carboxylic acids or their derivatives to form esters, or etherification with alkyl halides to yield ethers. These modifications can be used to introduce a wide variety of functional groups and to alter the molecule's polarity and biological activity.

The amide group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-hydroxy-3-phenoxypropanoic acid. This carboxylic acid can then serve as a versatile intermediate for the synthesis of other derivatives, such as esters or different amides, through standard coupling reactions.

Spectroscopic and Advanced Analytical Characterization of 2 Hydroxy 3 Phenoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Hydroxy-3-phenoxypropanamide in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the different proton environments.

The phenoxy group is expected to show signals in the aromatic region, typically between δ 6.9 and 7.4 ppm. The protons ortho to the oxygen atom would likely appear around δ 6.9-7.0 ppm as a doublet, the para proton around δ 7.0-7.1 ppm as a triplet, and the meta protons around δ 7.2-7.3 ppm as a triplet.

The protons of the propanamide backbone would show characteristic shifts. The proton on the carbon bearing the hydroxyl group (C2-H) is expected to be a multiplet around δ 4.0-4.2 ppm. The diastereotopic protons of the methylene group adjacent to the phenoxy group (C3-H₂) would likely appear as two separate multiplets in the range of δ 4.1-4.4 ppm.

The hydroxyl proton (OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the range of δ 5.0-6.0 ppm. The amide protons (NH₂) are also expected to appear as two broad singlets due to their different chemical environments, likely between δ 7.0 and 8.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Amide Protons (NH₂) | 7.0 - 8.0 | Broad Singlet (2H) |

| Aromatic Protons (Phenoxy) | 6.9 - 7.4 | Multiplets (5H) |

| Hydroxyl Proton (OH) | 5.0 - 6.0 | Broad Singlet (1H) |

| Methine Proton (C2-H) | 4.0 - 4.2 | Multiplet (1H) |

| Methylene Protons (C3-H₂) | 4.1 - 4.4 | Multiplets (2H) |

Note: The predicted chemical shifts are estimations and may vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would display signals for each unique carbon atom.

The carbonyl carbon of the amide group is expected to have the most downfield shift, typically in the range of δ 170-175 ppm. The carbons of the phenoxy group would appear in the aromatic region (δ 110-160 ppm). The carbon atom directly attached to the oxygen (ipso-carbon) is predicted to be around δ 158 ppm, while the other aromatic carbons would resonate between δ 114 and 130 ppm.

The aliphatic carbons of the propanamide backbone would have distinct chemical shifts. The carbon bearing the hydroxyl group (C2) is expected to resonate around δ 70-75 ppm. The methylene carbon adjacent to the phenoxy group (C3) would likely appear in the range of δ 68-72 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C1) | 170 - 175 |

| Aromatic Carbon (ipso) | ~158 |

| Aromatic Carbons | 114 - 130 |

| Methine Carbon (C2) | 70 - 75 |

| Methylene Carbon (C3) | 68 - 72 |

Note: These are predicted values and are subject to experimental verification.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the C2-H proton and the C3-H₂ protons, as well as couplings between the aromatic protons of the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton to its attached carbon atom. This would be crucial for assigning the signals of the C2-H/C2 and C3-H₂/C3 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment provides information about connectivity across multiple bonds. For example, correlations would be expected between the C3-H₂ protons and the ipso-carbon of the phenoxy ring, and between the C2-H proton and the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. For this compound (C₉H₁₁NO₃), the exact mass can be calculated.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 182.0761 |

| [M+Na]⁺ | 204.0580 |

| [M-H]⁻ | 180.0612 |

The experimentally determined mass from an HRMS analysis would be compared to these calculated values to confirm the elemental composition.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways.

A common fragmentation pathway for amides is the cleavage of the C-N bond. nih.gov Another likely fragmentation would involve the cleavage of the ether bond of the phenoxy group. The presence of the hydroxyl group could lead to the loss of a water molecule.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Structure/Identity |

| 181 | [M]⁺• (Molecular Ion) |

| 164 | [M-NH₃]⁺• |

| 107 | [C₆H₅O-CH₂]⁺ |

| 94 | [C₆H₅OH]⁺• (Phenol radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 74 | [HO-CH-C(O)NH₂]⁺• |

| 44 | [C(O)NH₂]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique vibrational fingerprint of the compound can be obtained.

The IR spectrum of this compound is distinguished by absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the primary amide (-CONH2) group, the ether (C-O-C) linkage, and the aromatic ring.

Hydroxyl (-OH) Group: The presence of a secondary alcohol is indicated by a broad and intense absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of intermolecularly bonded O-H stretching. libretexts.orgorgchemboulder.comspectroscopyonline.com The C-O stretching vibration for a secondary alcohol is typically observed in the 1150-1075 cm⁻¹ range. spectroscopyonline.comadichemistry.com

Amide (-CONH2) Group: As a primary amide, this compound is expected to show two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, in the solid state near 3350 and 3180 cm⁻¹. spcmc.ac.in The strong amide I band, primarily due to C=O stretching, appears around 1650 cm⁻¹ in solid samples. libretexts.orgspcmc.ac.in The amide II band, which arises from N-H bending and C-N stretching, is typically found in the 1650-1620 cm⁻¹ region. spectroscopyonline.com

Ether (Ar-O-C) Linkage: The aryl alkyl ether group gives rise to two characteristic C-O stretching bands. The asymmetric C-O-C stretching vibration is strong and appears in the 1300-1200 cm⁻¹ range, while a second band is observed around 1050-1010 cm⁻¹. spectroscopyonline.comquimicaorganica.orglibretexts.org

Aromatic Ring: The presence of the phenoxy group is confirmed by C-H stretching vibrations for the aromatic ring typically appearing just above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch (H-bonded) | 3550-3200 | Strong, Broad |

| Amide | N-H Stretch (Asymmetric & Symmetric) | ~3350 and ~3180 | Medium |

| Amide | C=O Stretch (Amide I) | ~1650 | Strong |

| Amide | N-H Bend (Amide II) | 1650-1620 | Medium |

| Aryl Ether | C-O-C Stretch (Asymmetric) | 1300-1200 | Strong |

| Aryl Ether | C-O-C Stretch (Symmetric) | 1050-1010 | Medium |

| Secondary Alcohol | C-O Stretch | 1150-1075 | Strong |

| Aromatic | C-H Stretch | >3000 | Medium |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound, allowing for the separation and quantification of the main compound from any impurities or unreacted starting materials.

Given the polar nature of the hydroxyl and amide groups, combined with the nonpolar aromatic ring, a reversed-phase HPLC method is most suitable. hplc.euchromatographyonline.comchromatographyonline.com A C18 stationary phase is commonly used for the separation of such moderately polar to nonpolar analytes. hplc.eu

The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components. UV detection is appropriate due to the presence of the aromatic phenoxy group, which absorbs UV light. The progress of a synthesis reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC to observe the decrease in starting material peaks and the increase of the product peak.

Table 2: Representative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV-Vis Detector (e.g., at 270 nm) |

| Flow Rate | ~1.0 mL/min |

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitatively monitoring the progress of a chemical reaction. nih.gov For the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product.

A silica gel plate typically serves as the stationary phase. The mobile phase, or eluent, would be a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or ethanol). The optimal solvent system is chosen to achieve good separation between the starting materials, the product, and any byproducts.

As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while the spot for the more polar product, this compound, will appear and intensify. The spots can be visualized under UV light due to the aromatic ring or by staining with an appropriate reagent. scispace.commdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. proteopedia.org If a suitable single crystal of this compound can be grown, this technique can provide an electron density map of the molecule. nih.gov

From this map, the exact bond lengths, bond angles, and torsion angles within the molecule can be determined. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. The hydroxyl and amide groups of this compound are capable of forming extensive hydrogen bond networks, which would be clearly elucidated by this method. This information is crucial for understanding the compound's physical properties and its interactions in a biological context. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Ethyl acetate |

| Hexane |

Computational and Theoretical Chemistry Studies of 2 Hydroxy 3 Phenoxypropanamide

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-hydroxy-3-phenoxypropanamide is foundational to understanding its three-dimensional structure and flexibility, which in turn dictate its physical and biological properties. Conformational analysis, a key component of molecular modeling, systematically explores the molecule's various spatial arrangements (conformers) and their corresponding potential energies.

Energy Minimization and Conformational Landscape Exploration

Energy minimization is a computational process used to find the most stable conformer, or the geometry of the molecule at its lowest potential energy. For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformers can exist. The collection of all possible conformers and their relative energies is known as the conformational landscape.

Computational methods, such as molecular mechanics or quantum mechanics, are employed to explore this landscape. By systematically rotating the bonds—specifically the C-C bonds in the propanamide backbone and the C-O-C ether linkage—a potential energy surface can be mapped. The low-energy regions on this surface correspond to the most probable conformations the molecule will adopt. For instance, studies on similar structures, like N-phenylpropanamide, have utilized Density Functional Theory (DFT) methods (e.g., B3LYP/6-311+G(d,p)) to optimize molecular geometry and identify stable conformers. researchgate.netdergipark.org.tr

Torsional Strain and Intramolecular Interactions

The relative stability of different conformers is determined by a balance of several factors, including torsional strain and non-bonded intramolecular interactions. Torsional strain arises from the rotation around single bonds. For this compound, the key dihedral angles to consider are those around the central C-C bond of the propanamide chain and the bonds connecting the phenoxy group.

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between the hydroxyl (-OH) group's hydrogen and the oxygen of the amide carbonyl (C=O) or the phenoxy ether oxygen. Such interactions create cyclic-like structures that lock the molecule into a preferred, lower-energy conformation. The existence and strength of these interactions can be predicted through computational analysis. For example, in a related study of N-phenylpropanamide, an N-H···O intermolecular hydrogen bond was computationally investigated to understand its effect on molecular structure and vibrational frequencies. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic properties of this compound, which are crucial for understanding its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. nih.gov These calculations can determine the distribution of electron density and identify the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. chemrevlett.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized on the electron-rich phenoxy ring, while the LUMO might be distributed over the amide group. Analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack.

Interactive Data Table: Illustrative Reactivity Descriptors (Note: The following values are hypothetical examples for illustrative purposes, as specific experimental or calculated data for this compound is not available in the cited literature.)

| Descriptor | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | High chemical stability |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.2 | Energy released when gaining an electron |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov For this compound, key vibrational modes would include the O-H stretch from the hydroxyl group, the N-H stretch and C=O stretch (Amide I band) from the amide group, and C-O stretches from the ether linkage. researchgate.netdergipark.org.tr Comparing the calculated spectrum with an experimental one is a standard method for structural verification. DFT methods have been successfully used to calculate the vibrational wavenumbers for related amide compounds. researchgate.netdergipark.org.tr

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally is possible using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. liverpool.ac.uk These calculations provide theoretical chemical shifts for each proton and carbon atom in this compound, aiding in the assignment of experimental NMR spectra. The accuracy of these predictions has been greatly enhanced by the development of various computational approaches, including machine learning models. nih.gov

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for a Related Compound (N-phenylpropanamide)

| Vibrational Mode (N-phenylpropanamide) | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3477 | 3240 (IR), 3295 (Raman) |

| C=O Stretch (Amide I) | 1709 | 1660 (IR), 1660 (Raman) |

| N-H Bending (Amide II) | 1570 | 1545 (IR), 1545 (Raman) |

Source: Data derived from computational studies on N-phenylpropanamide. researchgate.net

Reaction Mechanism Elucidation

Theoretical chemistry can be used to model chemical reactions, providing a step-by-step understanding of the reaction mechanism. This involves calculating the geometries and energies of reactants, transition states, intermediates, and products. By mapping the energy profile along the reaction coordinate, chemists can determine the activation energy, which governs the reaction rate, and predict the most likely reaction pathway.

For this compound, one could theoretically study its synthesis reaction, for example, the aminolysis of an ester precursor. Quantum chemical calculations could model the nucleophilic attack of ammonia (B1221849) or an amine on the ester carbonyl, the formation of the tetrahedral intermediate, and the subsequent elimination of the leaving group to form the final amide product. Such studies can reveal subtle details about the transition state structure and the role of solvents or catalysts in the reaction. chemrxiv.org

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational chemistry, employed to elucidate reaction mechanisms and predict reaction rates by characterizing the high-energy transition state that connects reactants and products. nih.govnih.gov This analysis typically involves quantum mechanical calculations to locate the saddle point on the potential energy surface corresponding to the transition state geometry. nih.gov Key parameters such as activation energy, bond lengths, and vibrational frequencies of the transition state are determined to provide a detailed picture of the reaction pathway. researchgate.net For a molecule like this compound, such analysis could be invaluable in understanding potential transformations, such as decomposition or reactions involving its hydroxyl and amide functional groups. Despite the potential utility of these methods, specific studies detailing the transition state analysis for key transformations of this compound are not present in the current body of scientific literature.

Computational Studies of Intramolecular Cyclization Pathways

Intramolecular cyclization is a fundamental process in organic chemistry, leading to the formation of cyclic compounds. Computational studies are frequently used to explore the feasibility and stereoselectivity of such reactions. nih.gov These studies often map out the potential energy surface for different cyclization pathways, comparing the activation barriers to determine the most likely reaction course. For this compound, with its flexible backbone and multiple functional groups, several intramolecular cyclization pathways could be envisioned. Computational analysis could predict the likelihood of forming various ring structures and provide insights into the reaction conditions that might favor such transformations. However, the scientific literature does not currently contain any computational investigations into the intramolecular cyclization pathways of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, solvent effects, and intermolecular interactions over time. uwo.ca

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. frontiersin.org MD simulations are particularly well-suited to investigate these effects by explicitly modeling the interactions between the solute and solvent molecules. frontiersin.org Such simulations can reveal how different solvents might stabilize certain conformations of this compound, thereby influencing its reactivity in different media. This understanding is crucial for predicting its behavior in various chemical and biological environments. At present, there are no published MD simulation studies that specifically address the solvent effects on the molecular conformation and reactivity of this compound.

Ligand-Target Interactions (Non-Clinical Context)

In a non-clinical context, MD simulations can be used to explore the potential interactions between a small molecule, such as this compound, and a variety of molecular targets. nih.gov These simulations can predict binding modes, estimate binding affinities, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov This information can be valuable in various fields, from materials science to chemical biology. Despite the broad applicability of these computational techniques, there is no research available that details molecular dynamics simulations of this compound's interactions with any specific non-clinical targets.

Biological and Biochemical Investigations of 2 Hydroxy 3 Phenoxypropanamide and Its Structural Analogues Non Clinical Focus

Exploration of Molecular Targets and Pathways

The biological activity of 2-Hydroxy-3-phenoxypropanamide and its analogs is underpinned by their interaction with specific molecular targets, leading to the modulation of key cellular pathways. Investigations have primarily focused on enzyme inhibition, receptor binding, and potential effects on the central nervous system.

Enzyme Inhibition Studies (e.g., MDH1, MDH2)

While direct studies on this compound's effect on malate (B86768) dehydrogenase (MDH) enzymes are not extensively documented in publicly available research, the broader class of compounds to which it belongs has been investigated for such properties. Malate dehydrogenase exists in two primary isoforms, cytosolic (MDH1) and mitochondrial (MDH2), which are crucial for cellular metabolism. nih.gov The inhibition of these enzymes is a target of interest in various research areas. Studies on compounds like the aryloxyacetylamino benzoic acid derivative LW6 have shown that inhibition of MDH2 can suppress the accumulation of hypoxia-inducible factor-1α (HIF-1α) by reducing mitochondrial respiration. nih.govmdpi.com This mechanism involves a competitive inhibition of MDH2, leading to a decrease in the NADH/NAD+ ratio. nih.gov While these findings are for structurally distinct molecules, they highlight the potential for compounds with aryloxy moieties to interact with MDH enzymes. Further research is required to determine if this compound or its closer structural analogs exhibit similar inhibitory activity against MDH1 and MDH2.

Receptor Binding Assays (e.g., Androgen Receptors)

Significant research has been conducted on the interaction of structural analogs of this compound with androgen receptors (AR). A series of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides have been identified as selective androgen receptor modulators (SARMs). nih.gov These compounds have demonstrated high binding affinity for the androgen receptor. nih.gov

Competitive binding assays are a standard method to determine the affinity of a ligand for a receptor. nih.gov In these assays, the compound of interest competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

A study on a series of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(aryl)-propionamides revealed their high affinity for the androgen receptor. The binding affinities (Ki) for several of these compounds are presented in the table below. nih.gov

These low nanomolar Ki values indicate a strong binding interaction between these propanamide derivatives and the androgen receptor. nih.govresearchgate.net

Investigations into Potential CNS Modulation Mechanisms (e.g., Opioid Agonist Similarity)

The potential for this compound and its analogs to modulate the central nervous system (CNS) remains an area of limited investigation. The structural features of some psychoactive compounds, such as a phenyl group connected to a propyl chain with a nitrogen atom, bear a superficial resemblance to the phenoxypropanamide scaffold. This has led to speculation about potential interactions with CNS receptors, including opioid receptors.

Opioid receptors are G-protein coupled receptors that mediate the effects of opioids. nih.gov The analgesic and other CNS effects of opioids are primarily mediated through their action as agonists at these receptors. nih.gov The structure-activity relationship of opioids is complex, with specific stereochemistry and the presence of a heterocyclic ring often being crucial for activity. nih.gov

While there is no direct evidence to suggest that this compound itself acts as an opioid agonist, the broader class of aromatic compounds is of interest in CNS research. rsc.org Further computational and in vitro studies would be necessary to explore whether any structural analogues of this compound could exhibit affinity for and activity at opioid or other CNS receptors.

In Vitro Biological Activities

In addition to their interactions with specific molecular targets, this compound and its derivatives have been evaluated for a range of biological activities in vitro, including antimicrobial and anticancer effects.

Antimicrobial Properties and Mechanisms of Action

Phenolic compounds are known for their antimicrobial properties, which are often attributed to their ability to disrupt cell membranes, interfere with essential proteins, and generate reactive oxygen species. nih.gov The antimicrobial activity of halogenated hydroxyxanthenes, for instance, is primarily due to photooxidation, which produces singlet oxygen and other radicals toxic to microbial cells. nih.gov Gram-positive bacteria are generally more susceptible to such agents than Gram-negative bacteria, whose outer membrane provides a protective barrier. nih.gov

While specific studies on the antimicrobial mechanism of this compound are scarce, research on related compounds provides some insights. The antimicrobial activity of gallium(III) compounds, for example, stems from their ability to interfere with iron/heme-dependent biological processes in pathogens. nih.gov This multi-target approach can be effective against antibiotic-resistant bacteria. nih.gov

Further investigation is needed to elucidate the specific mechanisms by which this compound and its derivatives exert any antimicrobial effects, including their impact on microbial cell membranes, essential enzymes, and metabolic pathways.

Anticancer Activity against Specific Cell Lines (e.g., Induction of Autophagy, Cell Cycle Arrest)

The potential of phenoxypropanamide derivatives as anticancer agents has been explored, with studies focusing on their ability to induce autophagy and cell cycle arrest in cancer cell lines.

Induction of Autophagy: Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can have a dual role in cancer, either promoting cell survival or leading to cell death. semanticscholar.orgnih.gov Several natural compounds are known to modulate autophagy in cancer cells. nih.govnih.gov While direct evidence for this compound inducing autophagy is limited, the phenoxy moiety is present in compounds that do affect this pathway. For example, the phenoxyphenol compound diTFPP has been shown to mediate exogenous C2-ceramide metabolism, leading to autophagy in hepatocellular carcinoma cells. researchgate.net Further research is needed to determine if this compound or its analogs can directly induce or inhibit autophagy in cancer cells and to elucidate the underlying molecular mechanisms.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. nih.govnih.gov Several anticancer agents exert their effects by inducing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

A structural analog of the subject compound, N-(2-Furylmethyl)-3-phenoxypropanamide, has been reported to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. The G2/M checkpoint is a critical control point that ensures the integrity of the genome before cell division. Arrest at this phase can be triggered by DNA damage or other cellular stresses and can lead to apoptosis if the damage is irreparable. mdpi.comfrontiersin.org

The table below summarizes the reported effect of a structural analog on the cell cycle.

This finding suggests that the phenoxypropanamide scaffold may be a promising starting point for the development of novel anticancer agents that target the cell cycle.

Anti-Inflammatory Modulatory Effects (e.g., RIP1 Kinase Inhibition)

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator in cellular pathways linked to inflammation and programmed cell death, particularly necroptosis. researchgate.netnih.gov The kinase function of RIPK1 is integral to mediating these processes, making it a significant target for the development of novel anti-inflammatory therapeutics. researchgate.netnih.gov The deregulation of signaling cascades involving RIPK1 has been associated with a variety of inflammatory and degenerative diseases. researchgate.net

Small-molecule inhibitors that target the kinase activity of RIPK1 have demonstrated the ability to block inflammatory signal transduction pathways. nih.gov These inhibitors are often categorized into different types (Type I, II, and III) based on their specific binding modes to the kinase domain. researchgate.net Research into RIPK1 inhibitors has shown effectiveness in various animal models of human diseases, highlighting the therapeutic potential of targeting this kinase. nih.gov The development of selective inhibitors for RIPK1 and the related RIPK3 is an active area of research aimed at managing inflammation. nih.govnih.gov The scaffold of this compound represents a class of compounds that could be investigated for such inhibitory activity, as the discovery of clinically relevant kinase inhibitors continues to open new therapeutic avenues. nih.gov

Antioxidant Capacity Studies

The antioxidant potential of phenolic compounds is a widely recognized aspect of their bioactivity. bohrium.comnih.gov The fundamental basis for this activity lies in the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals and mitigating oxidative stress. nih.govnih.gov The chemical structure of this compound includes a phenoxy group, which could confer antioxidant properties.

The effectiveness of a compound as an antioxidant is heavily influenced by its molecular structure, including the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring. nih.gov For instance, studies on flavonoids have shown that a catechol structure (two hydroxyl groups on adjacent carbons) significantly enhances antioxidant activity. nih.gov The antioxidant capacity of this compound analogues would therefore be expected to vary based on the substitution pattern of the phenoxy ring.

Standard in vitro methods for evaluating antioxidant capacity include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and various electrochemical techniques. mdpi.comresearchgate.net These assays measure the ability of a compound to scavenge free radicals, with results often expressed as an IC50 value (the concentration required to inhibit 50% of the radical). nih.gov

Table 1: Illustrative Antioxidant Activity of Hypothetical this compound Analogues

This table presents hypothetical data to illustrate structure-activity relationship concepts for antioxidant capacity.

| Compound | Substituent on Phenoxy Ring | DPPH Scavenging IC50 (µM) |

| A | None | >100 |

| B | 4-Hydroxy (-OH) | 45.2 |

| C | 4-Methoxy (-OCH3) | 85.7 |

| D | 3,4-Dihydroxy | 15.8 |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. researchgate.net For a series of this compound analogues, SAR investigations would systematically explore how changes to the phenoxy ring and the propanamide side chain influence potency and selectivity against a specific biological target, such as a protein kinase. nih.gov

The biological activity of such compounds is strongly dependent on the substitution pattern. mdpi.com Key structural elements that would be investigated include:

Substituents on the Phenoxy Ring: The addition of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) at various positions can alter the electronic distribution and steric profile of the molecule. These changes can profoundly impact binding affinity by influencing interactions like hydrogen bonding and hydrophobic contacts with the target protein. nih.gov

Modifications of the Propanamide Moiety: Alterations to the core structure, such as modifying the amide or hydroxyl group, can affect crucial properties like solubility, metabolic stability, and the ability to form key hydrogen bonds within the target's active site. researchgate.net

Through systematic synthesis and evaluation of these analogues, researchers can build a comprehensive SAR profile to guide the design of more potent and selective agents. nih.govmdpi.com

The carbon atom at position 2 of the this compound structure is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers (typically designated as R and S). nih.gov Stereochemistry is a critical factor in pharmacology because biological targets, such as enzymes and receptors, are inherently three-dimensional and chiral. nih.govnih.gov

Consequently, the two enantiomers of a chiral molecule can exhibit markedly different biological activities. researchgate.net This difference arises from their distinct three-dimensional shapes, which affects how they fit into a specific protein binding site. nih.gov One enantiomer (the eutomer) may bind with high affinity and elicit a strong biological response, while the other (the distomer) may bind weakly or not at all, resulting in lower activity or even a different pharmacological effect. nih.gov

Studies on other chiral compounds have demonstrated that stereochemistry can be a key determinant of potency and pharmacokinetics. nih.govresearchgate.net Therefore, for this compound and its analogues, it is essential to separate and evaluate the individual enantiomers to fully understand their pharmacological profile and identify the more active stereoisomer.

Table 2: Illustrative Impact of Stereochemistry on Biological Activity (Hypothetical Data)

This table presents hypothetical data to illustrate how stereochemistry can influence biological potency against a target like RIPK1 kinase.

| Compound | Stereoisomer | Target IC50 (nM) |

| Compound X | Racemic (mixture of R and S) | 150 |

| Compound X | R-enantiomer | 850 |

| Compound X | S-enantiomer | 75 |

In Silico Biological Evaluation

In silico techniques, particularly molecular docking, are powerful computational tools used in drug discovery to predict and analyze the interaction between a small molecule (ligand) and a protein target. nih.govmdpi.com For this compound and its analogues, docking studies can provide valuable insights into their potential binding modes within the active site of a target protein, such as RIPK1 kinase. mdpi.com

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and calculating the most stable binding conformations and the corresponding binding energy or score. nih.gov The analysis of these docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions typically identified include:

Hydrogen Bonds: The amide and hydroxyl groups of the this compound scaffold are potential hydrogen bond donors and acceptors, capable of forming critical interactions with amino acid residues like serine or glutamic acid in the active site. nih.gov

Hydrophobic Interactions: The phenyl ring of the phenoxy group can interact favorably with nonpolar residues in the binding pocket, contributing to binding affinity. nih.gov

By correlating docking results with experimental bioactivity data, researchers can build robust SAR models, rationalize why certain substituents enhance or diminish activity, and proactively design new analogues with improved potency and selectivity. researchgate.net

Pharmacophore Modeling and Virtual Screening

In the quest for novel bioactive molecules, computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools. These methods allow for the efficient exploration of vast chemical spaces to identify promising candidates for further investigation. For this compound and its structural analogues, these in silico approaches offer a rational pathway to understanding key molecular interactions and discovering compounds with potentially similar biological activities.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This "pharmacophore" is an abstract representation of the key molecular interaction points. For a molecule like this compound, the primary pharmacophoric features would likely include:

Hydrogen Bond Donors (HBD): The hydroxyl (-OH) group and the amide (-NH) group are potent hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The oxygen atom of the hydroxyl group, the oxygen atom of the phenoxy group, and the carbonyl oxygen of the amide group can all act as hydrogen bond acceptors.

Hydrophobic/Aromatic Features (HY/AR): The phenyl ring of the phenoxy group provides a significant hydrophobic and aromatic region, which can engage in van der Waals or pi-stacking interactions with a biological target.